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This technical guide provides a comprehensive overview of the crystal structure of sodium
antimonate (NaSbOs), a compound with significant applications in materials science and
industry. This document is intended for researchers, scientists, and drug development
professionals, offering in-depth data, detailed experimental protocols, and visual
representations of its structural forms.

Introduction to Sodium Antimonate Polymorphism

Sodium antimonate (NaSbOs) is a white crystalline solid that primarily exists in two
polymorphic forms: the thermodynamically stable ilmenite structure under ambient conditions
and a high-pressure perovskite phase.[1][2] The arrangement of sodium (Na*), antimony
(Sb>*), and oxygen (O27) ions within the crystal lattice dictates the material's physical and
chemical properties, making a thorough understanding of its crystallography essential for its
application.

Crystal Structure of limenite Sodium Antimonate

The most common form of sodium antimonate adopts the ilmenite crystal structure.[1][3] This
structure belongs to the trigonal crystal system with the space group R-3 (No. 148).[1][3] The
crystal lattice is characterized by a hexagonal close-packed arrangement of oxide ions, with
Na* and Sb>* cations occupying two-thirds of the octahedral sites in an ordered fashion.[3] The

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b085099?utm_src=pdf-interest
https://www.benchchem.com/product/b085099?utm_src=pdf-body
https://www.benchchem.com/product/b085099?utm_src=pdf-body
https://www.benchchem.com/product/b085099?utm_src=pdf-body
https://www.benchchem.com/product/b085099?utm_src=pdf-body
https://www.researchgate.net/publication/237042862_Synthesis_and_characterization_of_NaSbO3_compound
https://www.researchgate.net/publication/8665613_Polymorphism_in_NaSbO3_Structure_and_Bonding_in_Metal_Oxides
https://www.benchchem.com/product/b085099?utm_src=pdf-body
https://www.benchchem.com/product/b085099?utm_src=pdf-body
https://www.researchgate.net/publication/237042862_Synthesis_and_characterization_of_NaSbO3_compound
https://www.scielo.org.mx/pdf/sv/v20n4/v20n4a4.pdf
https://www.researchgate.net/publication/237042862_Synthesis_and_characterization_of_NaSbO3_compound
https://www.scielo.org.mx/pdf/sv/v20n4/v20n4a4.pdf
https://www.scielo.org.mx/pdf/sv/v20n4/v20n4a4.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

structure consists of alternating layers of edge-sharing NaOes and SbOe octahedra stacked
along the c-axis.[1]

Crystallographic Data

The crystallographic parameters for the ilmenite phase of NaSbOs have been determined
through Rietveld refinement of X-ray diffraction data. The refined lattice parameters and atomic
coordinates provide a precise model of the unit cell.

Parameter llImenite NaSbOs Reference
Crystal System Trigonal [1][3]
Space Group R-3 (No. 148) [11[3]

| atiice Parameters 2 = 5.2944(4) Ac = 15.9469(8) (2]

Unit Cell Volume 387.124(0) A3 [1][3]
Formula Units (2) 6 [11[3]
Atomic Coordinates Wyckoff Position X

Na 6C 0

Sb 6c 0

o 18f 0.311(4)

Note: The atomic coordinates are based on the structural parameters reported in the literature
and may have associated uncertainties.

Crystal Structure of Perovskite Sodium Antimonate

Under high-pressure and high-temperature conditions, sodium antimonate undergoes a
phase transition to an orthorhombically distorted perovskite structure.[2] This high-pressure
polymorph is isostructural with other perovskites like CaTiOs and GdFeOs.[2] The synthesis of
this phase represents the first instance of a ternary perovskite containing Sb>* on the
octahedral site.[2]
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Crystallographic Data

The crystallographic data for the perovskite phase of NaSbOs was determined after synthesis

in a uniaxial split sphere anvil type press.

Parameter Perovskite NaSbOs Reference

Crystal System Orthorhombic [2]

Space Group Pnma [2]

Lattice Parameters 8 = 5:43835(6) Ab = 2]
7.66195(8) Ac = 5.38201(5) A

Unit Cell Volume 224.2 A3 (calculated)

Formula Units (2) 4

Atomic Coordinates Wyckoff Position X

Na 4c 0.031(3)

Sb 4b 0

01 4Ac 0.484(5)

02 8d 0.286(4)

Note: The atomic coordinates are based on the structural parameters reported in the literature

and may have associated uncertainties.

Experimental Protocols

The determination of the crystal structures of sodium antimonate involves specific synthesis

and characterization techniques.

Synthesis of limenite NaSbOs (Solid-State Reaction)

Objective: To synthesize polycrystalline NaSbOs with the ilmenite structure.

Materials:
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Sodium carbonate (Na2COs), high purity

Antimony(lll) oxide (Sb203), high purity

Agate mortar and pestle

Alumina or platinum crucible

High-temperature furnace

Procedure:

 Stoichiometric amounts of Na2COs and Sb20s are thoroughly mixed in an agate mortar.[1]
o The mixture is placed in a crucible and heated in a furnace.

» The calcination is typically carried out at temperatures around 860 °C for extended periods
(e.g., 24 hours or more) to ensure complete reaction and crystallization.[1] Multiple grinding
and heating cycles may be necessary to achieve a single-phase product.

e The resulting white powder is cooled to room temperature.

Synthesis of Perovskite NaSbOs (High-Pressure
Synthesis)

Objective: To synthesize the high-pressure perovskite phase of NaSbOs.
Apparatus:

o Uniaxial split-sphere anvil-type high-pressure apparatus (e.g., USSA-2000).[2]
e Platinum or gold capsule for the sample.

e Pressure medium (e.g., MgO).

Procedure:
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A stoichiometric mixture of Na202 and Sb20s (or other suitable precursors) is sealed in a
platinum or gold capsule.

e The capsule is placed within the high-pressure apparatus.

e The pressure is increased to approximately 10.5 GPa.[2]

e The sample is then heated to around 1150 °C for a short duration (e.g., 30 minutes).[2]
e The sample is quenched to room temperature while maintaining high pressure.

e The pressure is then slowly released to recover the metastable perovskite phase at ambient
conditions.[2]

Characterization by X-ray Diffraction (XRD) and Rietveld
Refinement

Objective: To determine the crystal structure, lattice parameters, and atomic positions.
Instrumentation:

o Powder X-ray diffractometer with Cu Ka radiation.[1]

e Rietveld refinement software (e.g., FullProf, GSAS-Il, TOPAS).[4][5]

Data Collection:

e The powdered sample is packed into a sample holder.

o XRD patterns are collected over a wide 20 range (e.g., 10-120°) with a small step size (e.qg.,
0.02°) and sufficient counting time per step to obtain high-quality data.[6]

Rietveld Refinement:
o The experimental XRD pattern is loaded into the refinement software.

¢ An initial structural model is created using the known space group and approximate lattice
parameters for either the ilmenite or perovskite phase.
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e The refinement process involves iteratively adjusting structural parameters (lattice
parameters, atomic coordinates, thermal parameters) and profile parameters (peak shape,
background) to minimize the difference between the observed and calculated diffraction
patterns.[7]

e The goodness-of-fit is monitored using statistical indicators such as Rwp (weighted profile R-
factor) and x2 (chi-squared).[8]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and
characterization of sodium antimonate polymorphs and the structural relationship between the
ilmenite and perovskite phases.
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Caption: Experimental workflow for the synthesis and structural characterization of sodium
antimonate polymorphs.
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Caption: Phase relationship between the ilmenite and perovskite structures of sodium
antimonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b085099#what-is-the-crystal-structure-of-sodium-
antimonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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